Cas no 454473-70-2 (3-CHLORO-2,2-DIMETHYL-N-(1,3-THIAZOL-2-YL)PROPANAMIDE)
3-CHLORO-2,2-DIMETHYL-N-(1,3-THIAZOL-2-YL)PROPANAMIDE Chemical and Physical Properties
Names and Identifiers
-
- 3-CHLORO-2,2-DIMETHYL-N-(1,3-THIAZOL-2-YL)PROPANAMIDE
- 9L-722
- AKOS005071358
- 3-Chloro-2,2-dimethyl-N-(thiazol-2-yl)propanamide
- CS-0359795
- 454473-70-2
- MFCD00793441
- 3-Chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)-propanamide
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- MDL: MFCD00793441
- Inchi: 1S/C8H11ClN2OS/c1-8(2,5-9)6(12)11-7-10-3-4-13-7/h3-4H,5H2,1-2H3,(H,10,11,12)
- InChI Key: RXSYBUDYQXFLKA-UHFFFAOYSA-N
- SMILES: ClCC(C(NC1=NC=CS1)=O)(C)C
Computed Properties
- Exact Mass: 218.0280618Da
- Monoisotopic Mass: 218.0280618Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- Melting Point: 74-76°C
3-CHLORO-2,2-DIMETHYL-N-(1,3-THIAZOL-2-YL)PROPANAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM309507-1g |
3-Chloro-2,2-dimethyl-N-(thiazol-2-yl)propanamide |
454473-70-2 | 95% | 1g |
$78 | 2024-07-16 | |
| Chemenu | CM309507-5g |
3-Chloro-2,2-dimethyl-N-(thiazol-2-yl)propanamide |
454473-70-2 | 95% | 5g |
$234 | 2024-07-16 | |
| abcr | AB159352-1 g |
3-Chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide; . |
454473-70-2 | 1g |
€187.10 | 2023-05-08 | ||
| abcr | AB159352-5 g |
3-Chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide; . |
454473-70-2 | 5g |
€478.80 | 2023-05-08 | ||
| abcr | AB159352-10 g |
3-Chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide; . |
454473-70-2 | 10g |
€769.30 | 2023-05-08 | ||
| abcr | AB159352-25 g |
3-Chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide; . |
454473-70-2 | 25g |
€1638.60 | 2023-05-08 | ||
| TRC | T776693-2.5mg |
3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide |
454473-70-2 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T776693-5mg |
3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide |
454473-70-2 | 5mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T776693-25mg |
3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide |
454473-70-2 | 25mg |
$ 80.00 | 2022-06-02 | ||
| abcr | AB159352-20 g |
3-Chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide; . |
454473-70-2 | 20g |
€1421.40 | 2023-05-08 |
3-CHLORO-2,2-DIMETHYL-N-(1,3-THIAZOL-2-YL)PROPANAMIDE Suppliers
3-CHLORO-2,2-DIMETHYL-N-(1,3-THIAZOL-2-YL)PROPANAMIDE Related Literature
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Additional information on 3-CHLORO-2,2-DIMETHYL-N-(1,3-THIAZOL-2-YL)PROPANAMIDE
Introduction to 3-CHLORO-2,2-DIMETHYL-N-(1,3-THIAZOL-2-YL)PROPANAMIDE (CAS No. 454473-70-2)
3-CHLORO-2,2-DIMETHYL-N-(1,3-THIAZOL-2-YL)PROPANAMIDE, identified by the chemical abstracts service number 454473-70-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a thiazole core and a chloro-substituted amide functionality, has garnered attention due to its structural complexity and potential biological activity. The presence of both dimethyl and chloro substituents on the propyl chain further enhances its molecular diversity, making it a valuable scaffold for drug discovery efforts.
The thiazole ring is a heterocyclic structure that plays a pivotal role in medicinal chemistry, given its prevalence in numerous bioactive natural products and synthetic drugs. Its sulfur and nitrogen atoms contribute to diverse electronic properties, enabling interactions with biological targets such as enzymes and receptors. In particular, the 1,3-thiazole moiety has been extensively studied for its antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of this motif into 3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide suggests that this compound may exhibit similar pharmacological effects.
The chloro-substituted amide group in the molecule introduces additional reactivity, allowing for further functionalization through nucleophilic substitution or condensation reactions. This feature makes the compound a versatile intermediate in synthetic chemistry, enabling the construction of more complex derivatives with tailored biological activities. The dimethyl groups at the second carbon of the propyl chain contribute to steric hindrance, which can influence both the solubility and binding affinity of the molecule to biological targets.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. Studies utilizing molecular docking simulations have shown that derivatives of thiazole-containing amides can effectively interact with various protein targets, including kinases and metabolic enzymes. The chloro-substituent, in particular, has been identified as a key pharmacophore in several marketed drugs due to its ability to modulate electronic distributions and enhance binding affinity. Thus, 3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide represents a promising candidate for further exploration.
In the context of drug discovery pipelines, the synthesis of novel heterocyclic compounds remains a cornerstone approach. The structural features of 3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide, including its thiazole ring, chloro-amide moiety, and dimethyl substitution, align well with current trends in medicinal chemistry. Researchers are increasingly interested in developing molecules that combine multiple pharmacophores to achieve synergistic effects or improved pharmacokinetic profiles. This compound’s architecture suggests potential as a dual-action agent or as a lead for structure-based drug design.
The chemical synthesis of such complex molecules often involves multi-step reactions requiring precise control over reaction conditions. Modern synthetic methodologies have enabled more efficient routes to target compounds while minimizing side products. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been particularly useful in constructing heterocyclic frameworks like the one present in 3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide. These advances have not only accelerated the discovery process but also allowed for greater molecular diversity.
From a biological perspective, the potential activity of this compound is closely tied to its ability to modulate enzyme function or signal transduction pathways. The thiazole core is known to interact with enzymes involved in metabolic processes such as fatty acid synthesis and degradation. Additionally, amide-based compounds have shown promise as inhibitors of proteases and other enzyme families relevant to diseases like cancer and inflammation. The presence of both a chloro-substituent and an amide group may enhance binding interactions with specific protein targets.
Exploratory studies using cell-based assays have begun to uncover the potential therapeutic applications of derivatives related to this scaffold. Initial screening results indicate that certain analogs exhibit inhibitory effects on kinases associated with tumor growth and progression. While further research is needed to fully elucidate their mechanisms of action, these findings underscore the importance of continued investigation into thiazole-containing amides.
The development of new synthetic strategies has also contributed to increased accessibility for researchers studying compounds like 3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide. Green chemistry principles emphasize sustainable practices that reduce waste and energy consumption without compromising yield or purity. Recent innovations in flow chemistry have enabled scalable production of complex molecules under mild conditions.
In conclusion,3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide (CAS No. 454473-70-2) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features—combining a thiazole ring with chloro-and dimethyl-substituted amide functionalities—make it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutics targeting various diseases.
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